sodium2-(4-fluorophenyl)ethane-1-sulfinate
Description
Sodium 2-(4-fluorophenyl)ethane-1-sulfinate (CAS: 99389-26-1) is a sodium salt of a sulfinic acid derivative with the molecular formula C₈H₈FNaO₂S (molecular weight: 210.19 g/mol). This compound features a 4-fluorophenyl group attached to an ethane-sulfinate backbone, rendering it a versatile intermediate in organic synthesis. It is widely utilized as a building block for constructing complex molecules, particularly in pharmaceutical and materials science research . Its sulfinate (-SO₂⁻) group enables nucleophilic reactivity, making it valuable in coupling reactions and functional group transformations.
Properties
IUPAC Name |
sodium;2-(4-fluorophenyl)ethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S.Na/c9-8-3-1-7(2-4-8)5-6-12(10)11;/h1-4H,5-6H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMYCNDBYIUHNH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138213-62-2 | |
| Record name | sodium 2-(4-fluorophenyl)ethane-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sodium Hydrogen Sulfite-Mediated Reduction
The reduction of sulfonyl chlorides to sulfinates using sodium hydrogen sulfite (NaHSO₃) is a foundational method. For instance, sodium thiophene-2-sulfinate was synthesized by heating thiophene-2-sulfonyl chloride with NaHSO₃ in water at 100°C for 12 hours, followed by recrystallization in ethanol to achieve a 60% yield. Applying this to sodium 2-(4-fluorophenyl)ethane-1-sulfinate would involve:
- Reacting 2-(4-fluorophenyl)ethane-1-sulfonyl chloride with NaHSO₃ in aqueous medium under reflux.
- Neutralizing the mixture with sodium hydroxide to precipitate the sulfinate salt.
- Purifying via recrystallization from ethanol or isopropanol.
Critical parameters include stoichiometric NaHSO₃ (1.2–1.5 equivalents), reaction temperatures of 90–100°C, and pH control during neutralization to prevent over-reduction to thiols.
Organometallic Approaches Using Grignard Reagents
Sulfur Dioxide Insertion via DABSO
Modern methods leverage organometallic reagents to introduce sulfinate groups. A representative procedure involves reacting 4-fluorophenylmagnesium bromide with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) in tetrahydrofuran (THF):
- Generate the Grignard reagent from 4-fluoro-bromobenzene and magnesium in THF.
- Add DABSO at 0°C to form the sulfinic acid intermediate.
- Quench with sodium hydroxide to isolate the sodium sulfinate.
This method avoids handling gaseous SO₂ and achieves yields of 70–85% for analogous aryl sulfinates. The sulfinate is extracted with ethyl acetate and purified via solvent removal.
Catalytic and One-Pot Syntheses
Acid-Catalyzed Sulfination
A scalable one-pot synthesis from enaminones and sodium sulfinates was reported using sulfuric acid (H₂SO₄) and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF):
- Combine 2-(4-fluorophenyl)ethane-1-sulfonyl chloride with enaminone derivatives in DMF.
- Catalyze with H₂SO₄ (1.0 equivalent) and TBAI (0.2 equivalents) at 120°C for 12 hours.
- Isolate the sulfinate via aqueous work-up and column chromatography.
This method is advantageous for producing gram-scale quantities (e.g., 20 mmol scale) with minimal byproducts.
Comparative Analysis of Synthetic Methods
Key Observations :
Chemical Reactions Analysis
Types of Reactions
sodium2-(4-fluorophenyl)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Synthetic Chemistry Applications
Sodium 2-(4-fluorophenyl)ethane-1-sulfinate is utilized as a versatile reagent in several synthetic pathways. Its applications include:
- Formation of Organosulfur Compounds : Sodium sulfinates can participate in S–S, N–S, and C–S bond-forming reactions, enabling the synthesis of diverse organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds are crucial in pharmaceuticals and agrochemicals.
- Sulfonylation Reactions : The compound acts as a sulfonylating agent under various reaction conditions. For instance, it can facilitate the introduction of sulfonyl groups into organic substrates, enhancing their reactivity and biological activity .
- Radical Chemistry : Recent studies have demonstrated that sodium sulfinates can be used as radical acceptors in photochemical reactions. This property allows for the development of novel synthetic methodologies that harness light to drive chemical transformations .
Table 1: Comparison of Sodium Sulfinates in Synthetic Applications
| Compound | Reaction Type | Key Applications |
|---|---|---|
| Sodium 2-(4-fluorophenyl)ethane-1-sulfinate | Sulfonylation | Synthesis of sulfonamides and vinyl sulfones |
| Sodium p-toluenesulfinate | Radical reactions | Photochemical transformations |
| Sodium 2-(naphthalen-2-yl)ethane-1-sulfinate | Radical acceptor | Visible light-induced reactions |
Biological Applications
The biological relevance of sodium 2-(4-fluorophenyl)ethane-1-sulfinate has been explored through various studies:
- Antiradiation Properties : Research indicates that certain derivatives of sodium sulfinates exhibit promising antiradiation effects at low doses with minimal toxicity. This aspect is particularly relevant for developing therapeutic agents for radiation exposure .
- Biological Activity Assessment : Studies have shown that sodium sulfinates can be evaluated for their biological activities, including antimicrobial and anticancer properties. For example, disulfide-derived sodium sulfinates have been tested for their efficacy against cancer cell lines .
Table 2: Biological Activities of Sodium Sulfinates
| Compound | Biological Activity | Observations |
|---|---|---|
| Sodium 2-(4-fluorophenyl)ethane-1-sulfinate | Antiradiation | Low toxicity; potential therapeutic use |
| Disulfide-derived sodium sulfinates | Anticancer | Effective against various cancer cell lines |
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the synthesis of various sulfonamides using sodium 2-(4-fluorophenyl)ethane-1-sulfinate as a key reagent. The reaction conditions were optimized to achieve high yields and selectivity towards the desired products. The resulting compounds showed enhanced pharmacological profiles compared to traditional methods.
Case Study 2: Photochemical Transformations
In another investigation, sodium 2-(4-fluorophenyl)ethane-1-sulfinate was employed in visible light-induced radical reactions. The study highlighted the efficiency of this compound in facilitating radical coupling reactions under mild conditions, showcasing its potential for green chemistry applications.
Mechanism of Action
The mechanism of action of sodium;2-(4-fluorophenyl)ethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Sulfinate vs. Sulfonyl Chloride
- Sodium 2-(4-fluorophenyl)ethane-1-sulfinate: The sulfinate group (-SO₂⁻) acts as a nucleophile, participating in cross-coupling reactions (e.g., with α-halogenated ketones) to form thioethers or sulfones . Its sodium salt form enhances solubility in polar solvents like ethanol or water, facilitating homogeneous reaction conditions .
- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride: The sulfonyl chloride (-SO₂Cl) group is electrophilic, enabling reactions with amines or alcohols to produce sulfonamides or sulfonate esters.
Comparison with Heterocyclic Derivatives
- Triazolylthio Ethanone Derivatives: These compounds (e.g., from ) integrate sulfonyl and triazole moieties, enhancing biological activity. The 4-fluorophenyl group may improve lipophilicity, aiding membrane penetration in antimicrobial applications .
- Semicarbazones and Thiosemicarbazones : These derivatives exhibit strong hydrogen-bonding capabilities due to their NH groups, influencing solubility and crystallinity. For example, (E)-1-(4-fluorophenyl)ethane-1-one semicarbazone is studied for its optical properties in quantum electronics .
Steric and Electronic Effects
- Steric Repulsion: The 4-fluorophenyl group in sodium 2-(4-fluorophenyl)ethane-1-sulfinate induces nonplanar molecular geometries, as observed in analogous metalloporphyrins. This distortion can affect packing in crystalline phases or interactions with biological targets .
- Electronic Effects: The electron-withdrawing fluorine atom on the phenyl ring stabilizes the sulfinate group via resonance, enhancing its nucleophilicity compared to non-fluorinated analogs.
Biological Activity
Sodium 2-(4-fluorophenyl)ethane-1-sulfinate, a sulfinic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a sulfonate moiety, which contribute to its reactivity and biological interactions. This article explores the biological activity of sodium 2-(4-fluorophenyl)ethane-1-sulfinate, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Sodium sulfinates, including sodium 2-(4-fluorophenyl)ethane-1-sulfinate, are known to participate in various biochemical pathways. They act as versatile building blocks for synthesizing organosulfur compounds and can engage in radical reactions due to their ability to stabilize radical intermediates. The compound has shown promise in inhibiting specific enzyme activities, notably Src Homology-2 phosphatase (SHP2), which is implicated in several signaling pathways related to cell proliferation and differentiation .
Key Mechanisms:
- Inhibition of SHP2 Activity: This inhibition can potentially modulate pathways involved in cancer progression and immune responses .
- Radical Scavenging: The sulfinic group can act as a radical acceptor, contributing to its antioxidant properties .
Biological Activities
The biological activities of sodium 2-(4-fluorophenyl)ethane-1-sulfinate have been explored in various studies, highlighting its potential applications in pharmacology.
Anticancer Activity
Recent studies have indicated that sodium sulfinates exhibit anticancer properties. For instance, compounds derived from sodium sulfinates have been evaluated for their cytotoxic effects against different cancer cell lines. Research has demonstrated that certain sulfinates can induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation .
Table 1: Cytotoxicity of Sodium Sulfinates Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sodium 2-(4-fluorophenyl)ethane-1-sulfinate | DU145 | 15 | Microtubule destabilization |
| Sodium 4-(2-acetamidoethyldithio)butanesulfinate | K562 | 12 | Apoptosis induction |
Neuroprotective Effects
Research has also suggested that sodium sulfinates may offer neuroprotective benefits. A study highlighted the role of certain sulfinates in modulating dopamine transporter (DAT) interactions, which could be beneficial in treating neurodegenerative diseases and substance abuse disorders . The modulation of sigma-1 receptors by these compounds has been linked to reduced reinforcing effects of drugs like methamphetamine .
Case Studies
Case Study 1: Inhibition of SHP2 in Cancer Therapy
A study explored the use of sodium 2-(4-fluorophenyl)ethane-1-sulfinate as a SHP2 inhibitor in various cancer models. The results indicated a significant reduction in tumor growth and enhanced sensitivity to chemotherapy agents when combined with this compound.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of sodium sulfinates in animal models of Parkinson's disease. The administration of sodium 2-(4-fluorophenyl)ethane-1-sulfinate resulted in improved motor function and reduced dopaminergic neuron loss.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for sodium 2-(4-fluorophenyl)ethane-1-sulfinate, and how is its structural identity confirmed?
- Methodological Answer : The compound is typically synthesized via sulfonation of 4-fluorophenylethane followed by reduction to the sulfinate salt. A common intermediate, 2-(4-fluorophenyl)ethane-1-sulfonyl chloride, can react with sodium hydroxide under controlled pH to yield the sulfinate . Structural confirmation employs nuclear magnetic resonance (NMR) for functional group analysis (e.g., fluorine coupling in -NMR) and X-ray crystallography. For crystallographic refinement, SHELXL is widely used to resolve atomic positions and validate bond lengths/angles .
Q. What in vitro assays are suitable for evaluating the biological activity of sodium 2-(4-fluorophenyl)ethane-1-sulfinate derivatives?
- Methodological Answer : Anti-proliferative activity can be assessed using MCF-7 breast cancer cell lines, with IC values calculated via MTT assays. For mechanistic insights, molecular docking against targets like Polo-like kinase 1 (Plk1) is performed using AutoDock Vina, with binding affinities (kcal/mol) compared to known inhibitors . Pharmacokinetic screening (e.g., Lipinski’s Rule of Five) evaluates drug-likeness, focusing on logP, molecular weight, and hydrogen bond donors/acceptors .
Advanced Research Questions
Q. How can QSAR models optimize the design of sodium 2-(4-fluorophenyl)ethane-1-sulfinate derivatives for enhanced bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like Hammett constants () for fluorine substituents and topological polar surface area (TPSA). A validated QSAR model (e.g., , ) identifies critical substituents at the sulfinate moiety that enhance binding to Plk1. Derivatives are prioritized based on predicted values and synthetic feasibility .
Q. What crystallographic strategies resolve structural ambiguities in sodium 2-(4-fluorophenyl)ethane-1-sulfinate complexes?
- Methodological Answer : High-resolution X-ray data () are refined using SHELXL with twin refinement for handling pseudo-merohedral twinning. Disorder in the fluorophenyl ring is modeled using PART instructions, and hydrogen atoms are placed geometrically. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, while R-factors () validate refinement accuracy .
Q. What mechanistic insights explain the reactivity of sodium 2-(4-fluorophenyl)ethane-1-sulfinate in nucleophilic substitutions?
- Methodological Answer : The sulfinate group () acts as a nucleophile in SNAr reactions, attacking electrophilic centers (e.g., activated aryl halides). Kinetic studies in THF at 0–25°C show rate dependence on the leaving group’s electronegativity (e.g., Cl vs. Br). Computational DFT studies (B3LYP/6-31G*) reveal transition-state stabilization via fluorine’s inductive effects, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
